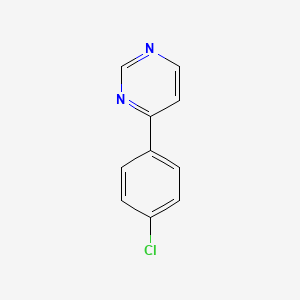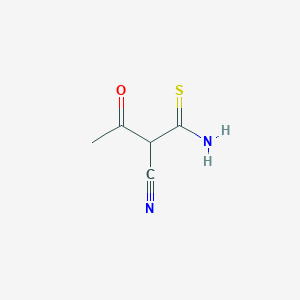
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated ketone structure allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of enolate intermediates . These intermediates can further react with biological molecules, potentially disrupting cellular processes and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: Known for its enhanced biological activity due to the presence of hydroxyl groups.
1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: Exhibits different physical properties and reactivity due to the presence of methyl groups.
The uniqueness of this compound lies in its methoxy groups, which influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C19H18O3 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3 |
InChI-Schlüssel |
IOZVKDXPBWBUKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide](/img/structure/B8812846.png)




![2-(Trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8812877.png)


![2-(3-Bromophenyl)-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B8812891.png)

![Tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8812913.png)
